molecular formula C16H10F3NO4S2 B2371648 Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 950446-11-4

Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2371648
CAS RN: 950446-11-4
M. Wt: 401.37
InChI Key: GOXOOVGOHYHRSM-UHFFFAOYSA-N
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Description

“Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate” is a complex organic compound. It contains a benzothiophene ring, which is a type of heterocyclic compound, and several functional groups including an amino group, a sulfonyl group, and a carboxylate group. The presence of fluorine atoms indicates that it’s a type of organofluorine compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiophene ring would give it a certain degree of aromaticity, and the different functional groups would likely have a significant impact on its chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar sulfonyl and carboxylate groups could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied further to better understand its chemical behavior, or it could be explored for potential uses in fields like medicine or materials science .

properties

IUPAC Name

methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO4S2/c1-24-16(21)14-15(13-9(18)3-2-4-12(13)25-14)26(22,23)20-11-6-5-8(17)7-10(11)19/h2-7,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXOOVGOHYHRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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